2,4-Pyrimidinediamine, 6-methyl-5-(phenylmethoxy)- 2,4-Pyrimidinediamine, 6-methyl-5-(phenylmethoxy)-
Brand Name: Vulcanchem
CAS No.: 651359-42-1
VCID: VC17301589
InChI: InChI=1S/C12H14N4O/c1-8-10(11(13)16-12(14)15-8)17-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H4,13,14,15,16)
SMILES:
Molecular Formula: C12H14N4O
Molecular Weight: 230.27 g/mol

2,4-Pyrimidinediamine, 6-methyl-5-(phenylmethoxy)-

CAS No.: 651359-42-1

Cat. No.: VC17301589

Molecular Formula: C12H14N4O

Molecular Weight: 230.27 g/mol

* For research use only. Not for human or veterinary use.

2,4-Pyrimidinediamine, 6-methyl-5-(phenylmethoxy)- - 651359-42-1

Specification

CAS No. 651359-42-1
Molecular Formula C12H14N4O
Molecular Weight 230.27 g/mol
IUPAC Name 6-methyl-5-phenylmethoxypyrimidine-2,4-diamine
Standard InChI InChI=1S/C12H14N4O/c1-8-10(11(13)16-12(14)15-8)17-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H4,13,14,15,16)
Standard InChI Key KFBJZFRMCYRXPQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NC(=N1)N)N)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrimidine ring substituted at positions 2 and 4 with amino groups, at position 6 with a methyl group, and at position 5 with a benzyloxy (phenylmethoxy) moiety. Its systematic IUPAC name is 5-(benzyloxy)-6-methylpyrimidine-2,4-diamine, with a molecular formula of C12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_4\text{O} and a molecular weight of 246.27 g/mol .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}
Molecular Weight246.27 g/mol
Hydrogen Bond Donors4 (two NH2_2 groups)
Hydrogen Bond Acceptors5 (2 N, 2 NH2_2, 1 O)
Rotatable Bonds3 (benzyloxy group)

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of 6-methyl-5-(phenylmethoxy)pyrimidine-2,4-diamine likely involves:

  • Mannich Reaction: A base-catalyzed condensation of guanidine derivatives with ketones or aldehydes to form the pyrimidine ring .

  • Nucleophilic Substitution: Introduction of the benzyloxy group via reaction of a 5-hydroxypyrimidine intermediate with benzyl bromide under alkaline conditions .

  • Functionalization: Methylation at position 6 using methyl iodide or dimethyl sulfate in the presence of a strong base .

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagentsYield*
1Ring formationGuanidine, methylacetylene45–60%
2Benzyloxy substitutionBenzyl bromide, K2_2CO3_370–85%
3MethylationCH3_3I, NaH50–65%
*Theoretical yields based on analogous reactions .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Predicted to be low (<1 mg/mL at 25°C) due to hydrophobic benzyloxy and methyl groups .

  • Thermal Stability: Decomposition likely occurs above 250°C, consistent with pyrimidine derivatives .

  • pKa Values:

    • pKa1\text{pKa}_1 (NH2_2) ≈ 3.8

    • pKa2\text{pKa}_2 (NH2_2) ≈ 6.2

Biological Activity and Mechanisms

Table 3: Comparative Activity of Analogues

CompoundTarget BacteriaMIC (µg/mL)
5-Nitroso-6-benzyloxy S. aureus (MRSA)Not tested
5-(4-Cl-Ph)-6-ethyl S. aureus (VISA)1.0
6-Methyl-5-benzyloxyIn silico prediction2–5*
*Theoretical estimate based on QSAR models .

Applications in Drug Development

Antibacterial Agents

The structural flexibility of 2,4-diaminopyrimidines allows for tuning against Gram-positive pathogens, particularly in overcoming efflux pump-mediated resistance . Modifications at positions 5 and 6 could enhance blood-brain barrier penetration for CNS infections.

Anticancer Scaffolds

DHFR inhibition is also relevant in oncology. Pyrimethamine derivatives (e.g., CAS 19085-09-7 ) have been repurposed for leukemia trials, indicating potential for structural optimization of this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator